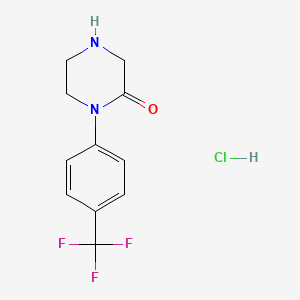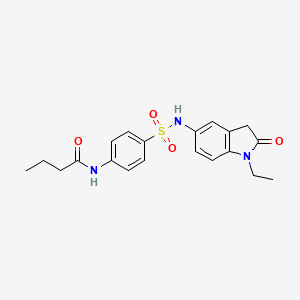
4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the piperidine-1-carboxamide family, which are known for their biological activity. For instance, paper introduces a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and show promise in cancer treatment due to their ability to halt cell division. Similarly, paper discusses the discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the versatility of piperidine-1-carboxamide derivatives in therapeutic applications.
Synthesis Analysis
The synthesis of piperidine-1-carboxamide derivatives is complex and often involves multiple steps. Paper outlines the synthesis of a paramagnetic monomer starting from a tetramethylpiperidine derivative, which includes oxidation and the Bucherer-Bergs synthesis. The key step involves the reaction with phosgene to produce the N-carboxyanhydride. Although the specific synthesis of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" is not detailed, the methodologies described in paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperidine-1-carboxamide derivatives is crucial for their biological activity. The presence of various substituents on the piperidine ring can significantly influence the compound's binding affinity and efficacy. For example, in paper , the introduction of a carbamoyl group and optimization of the piperidine moiety led to a compound with high CCR5 binding affinity and potent inhibition of HIV-1. This suggests that the molecular structure of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" would also be critical in determining its biological activity and potential therapeutic applications.
Chemical Reactions Analysis
The chemical reactions involving piperidine-1-carboxamide derivatives are diverse and can be tailored to produce compounds with specific properties. The papers provided do not detail reactions specific to "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide," but they do indicate that modifications to the piperidine ring, such as the introduction of oxadiazol or carbamoyl groups , can be achieved through careful chemical synthesis. These reactions are essential for creating compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-1-carboxamide derivatives are influenced by their molecular structures. While the papers do not provide specific data on the physical and chemical properties of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide," they do suggest that properties such as solubility, stability, and lipophilicity are important factors in the development of these compounds as therapeutic agents. For instance, paper mentions the improvement of metabolic stability as a key factor in the development of a potent CCR5 antagonist.
Scientific Research Applications
Non-linear Optical (NLO) Properties and Molecular Docking Analyses : Research on similar compounds, like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, has delved into their synthesis and characterization. These compounds exhibit promising NLO properties and are studied for their potential in molecular docking analyses. In particular, their interactions with tubulin's colchicine binding site suggest potential anticancer activity due to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
PET Imaging and Neurological Applications : Another derivative, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrates high affinity for the 5-HT1A receptor, making it a potential candidate for PET imaging in neuropsychiatric disorders. Its structural characteristics allow for detailed exploration of serotonin receptors in the brain (García et al., 2014).
Antiproliferative Agents : Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share structural similarities, have been identified as a new chemical class of antiproliferative agents. They act as tubulin inhibitors, providing valuable insights for cancer research and potential therapeutic applications (Krasavin et al., 2014).
CGRP Receptor Inhibition : Research into CGRP receptor inhibitors has led to the development of compounds like (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. These inhibitors are studied for their potential in treating conditions like migraines and other disorders related to the CGRP receptor (Cann et al., 2012).
NOS Inhibition and Binding Modes : The structural modifications in pyridine derivatives have been explored for their role in nitric oxide synthase (NOS) inhibition. These studies provide insights into how different nitrogen substitutions affect binding modes and the selectivity of NOS inhibition, important for understanding various physiological and pathological processes (Connolly et al., 2004).
properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-3-5-17(14)22-19(24)23-10-8-16(9-11-23)25-18-7-6-15(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGFEBLNVIJUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2565399.png)
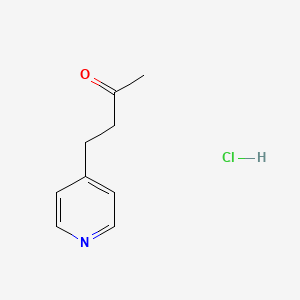
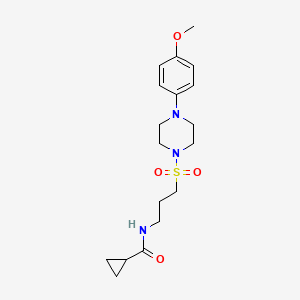
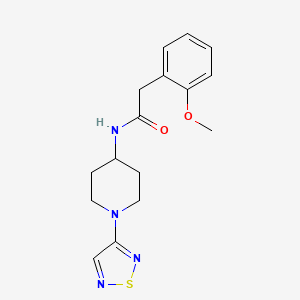
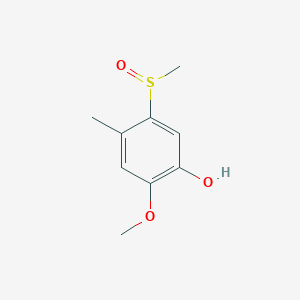
![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)
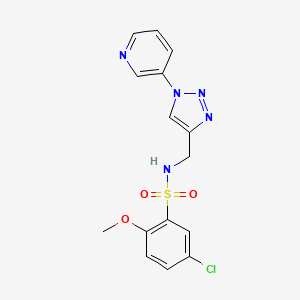
![(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565408.png)

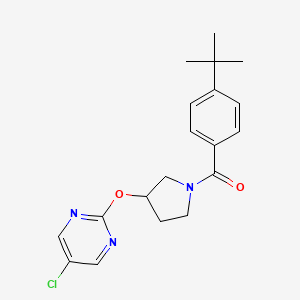
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

